molecular formula C16H18BrN3O3S B14920633 (5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B14920633
M. Wt: 412.3 g/mol
InChI Key: IUBITIPGGOEYSA-LCYFTJDESA-N
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Description

5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of bromine, hydroxyl, methoxy, piperazine, and thiazole groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-(4-methylpiperazino)-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the bromine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE can be compared with other compounds that have similar structural features, such as:
    • 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE derivatives with different substituents on the thiazole or piperazine rings.
    • Compounds with similar functional groups, such as bromine, hydroxyl, and methoxy groups.

Uniqueness

The uniqueness of 5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(4-METHYLPIPERAZINO)-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18BrN3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C16H18BrN3O3S/c1-19-3-5-20(6-4-19)16-18-15(22)13(24-16)9-10-7-11(17)14(21)12(8-10)23-2/h7-9,21H,3-6H2,1-2H3/b13-9-

InChI Key

IUBITIPGGOEYSA-LCYFTJDESA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/S2

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)S2

Origin of Product

United States

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